Biphenylene
Overview
Description
Biphenylene is an aromatic hydrocarbon characterized by a unique structure that combines aspects of both benzene and naphthalene, but with a distinctive set of properties due to its non-benzenoid nature. This compound has attracted attention due to its potential applications in materials science and organic chemistry, particularly in the development of novel carbon allotropes and advanced functional materials.
Synthesis Analysis
The synthesis of biphenylene has been explored through various methodologies. A notable approach involves an efficient one-pot reaction starting from biphenyl, using ortho-lithiation followed by coupling to produce biphenylene in moderate yields (Schaub & Radius, 2005). Additionally, intramolecular coupling of zincacyclopentadiene intermediates derived from 2,2′-dilithiobiaryls with ZnCl2 has been employed to synthesize biphenylene and its derivatives, showcasing the versatility of synthetic approaches (Iyoda et al., 1998).
Molecular Structure Analysis
The molecular structure of biphenylene has been confirmed through various techniques, including electron diffraction and X-ray crystal analysis. Electron diffraction studies have validated the proposed structure of biphenylene, distinguishing it from alternative structures and confirming its aromatic four-ring configuration (Waser & Schomaker, 1943). X-ray crystal analysis of biphenylene derivatives further elucidates the structural aspects, highlighting the presence of distinct aromatic and antiaromatic features within its framework.
Chemical Reactions and Properties
Biphenylene's chemical reactivity and properties have been a subject of study, particularly in the context of its partial antiaromaticity. This characteristic influences its substitution chemistry, oxidation potential, and single-molecule conductance, offering insights into its unique electronic properties. Studies using scanning tunneling microscopy (STM) break-junction techniques and DFT calculations have explored these aspects, revealing the intricate balance of aromaticity within biphenylene molecules (Schneebeli et al., 2010).
Physical Properties Analysis
The physical properties of biphenylene, such as its melting point, mechanical strength, and electronic characteristics, have been thoroughly investigated. It exhibits high stability, demonstrated by a large cohesive energy and an ultrahigh melting point, along with robust mechanical performance as indicated by its Young’s modulus. These properties, combined with its metallic nature and potential as a catalytic material, underscore biphenylene's suitability for various applications in chemical catalysis and materials science (Luo et al., 2021).
Chemical Properties Analysis
The chemical properties of biphenylene, particularly its interaction with other molecules and its catalytic behavior, have been explored to harness its potential in organic reactions and materials development. Its ability to facilitate the electrochemical oxygen reduction reaction (ORR) highlights its utility as a metal-free catalyst, offering a promising avenue for sustainable fuel cell technologies. The pH-dependent ORR activity of biphenylene, alongside its electrochemical stability, makes it an attractive candidate for applications in alkaline fuel cells (Liu, Jing, & Li, 2021).
Scientific Research Applications
Structural and Mechanical Properties : Biphenylene exhibits high stability, evidenced by its large cohesive energy, absence of imaginary phonon frequencies, and a melting point up to 4500 K. It has a maximum Young’s modulus of 259.7 N/m, indicating robust mechanical performance (Luo et al., 2021).
Catalytic Applications : It shows improved hydrogen evolution reaction (HER) performance compared to graphene, suggesting potential in chemical catalysis. Doping with elements like Fe, Cl, Cr, and Mn can induce magnetism and further enhance its HER catalysis performance (Ren et al., 2022).
Thermal Transport : Biphenylene's thermal transport properties are critical for its performance and reliability in practical applications, such as lithium storage and carbon-based circuitry. It exhibits significantly lower thermal conductivities compared to graphene, which could be advantageous in specific applications (Ying et al., 2021).
Electronic and Optical Properties : Studies on its aromaticity and biradicaloid nature reveal insights into its reactivities and stabilities, which are crucial for electronic applications (Milanez et al., 2020). Moreover, its excitonic features, including bright and dark excitons, suggest potential applications in solar energy and quantum information technology (Lüder et al., 2016).
Wettability and Interfacial Properties : Research on its wettability properties shows that biphenylene and its related structures are hydrophobic, which could have implications in various technological applications (Hamzei et al., 2023). The interfacial thermal properties of graphene/biphenylene heterostructures also present exciting possibilities for designing efficient thermal rectifiers (Ren et al., 2022).
Applications in Batteries and Energy Storage : Its structural uniqueness offers multiple adsorption sites for sodium ions, making it a promising candidate for high-performance sodium-ion batteries (Han et al., 2022).
Synthesis and Chemical Reactivity : Studies have explored various methods for synthesizing biphenylene and its derivatives, as well as its chemical reactivity, which are fundamental for its practical applications (Iyoda et al., 1998), (Iverson et al., 2001).
properties
IUPAC Name |
biphenylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVTZJHWGZSXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059765 | |
Record name | Biphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow needles; [Acros Organics MSDS] | |
Record name | Biphenylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12343 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Biphenylene | |
CAS RN |
259-79-0 | |
Record name | Biphenylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biphenylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000259790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIPHENYLENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Biphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIPHENYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z64I7D5M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.